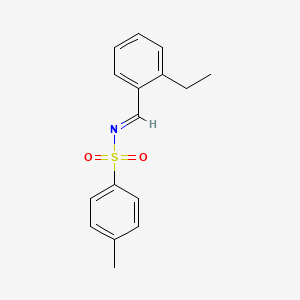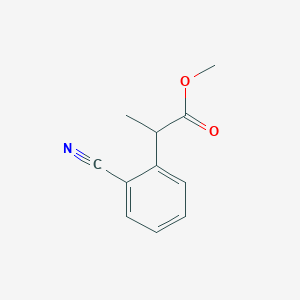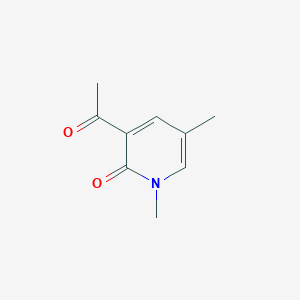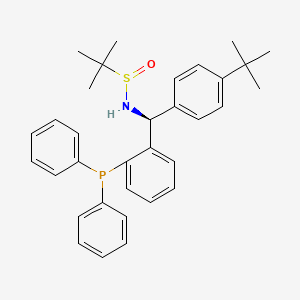
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzylidene group attached to a sulfonamide moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-ethylbenzaldehyde with 4-methylbenzenesulfonamide. This reaction is often catalyzed by an acid or base to facilitate the formation of the imine bond. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized as a corrosion inhibitor and as a dye for textiles.
Mécanisme D'action
The exact mechanism of action of N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways:
Antibacterial and Antifungal Activity: Inhibits the growth of microorganisms by interfering with their metabolic processes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Antioxidant Activity: Scavenges free radicals, thereby protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives:
N-Benzylideneaniline: Similar structure but lacks the sulfonamide group, leading to different chemical and biological properties.
N-(2-Chloroquinolin-3-ylmethylene)hydrazine: Contains a quinoline moiety, which imparts distinct antimicrobial and antimalarial activities.
4-Ethoxy-N’-(2-methylbenzylidene)benzenesulfonohydrazide:
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities, making it a valuable compound for further study and application.
Propriétés
Formule moléculaire |
C16H17NO2S |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(NE)-N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-14-6-4-5-7-15(14)12-17-20(18,19)16-10-8-13(2)9-11-16/h4-12H,3H2,1-2H3/b17-12+ |
Clé InChI |
QHYXANXZQORSNK-SFQUDFHCSA-N |
SMILES isomérique |
CCC1=CC=CC=C1/C=N/S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCC1=CC=CC=C1C=NS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)

![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)
